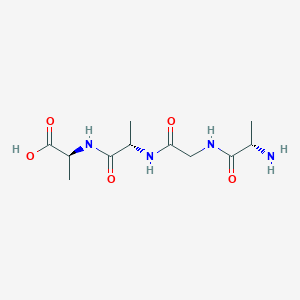
H-Ala-Gly-Ala-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ala-Gly-Ala-Ala-OH is a useful research compound. Its molecular formula is C11H20N4O5 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the standard protocols for synthesizing H-Ala-Gly-Ala-Ala-OH, and how can researchers ensure reproducibility?
Methodological Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the primary method. Key steps include:
Resin activation : Use Wang or Rink amide resin for C-terminal amidation if required.
Amino acid coupling : Activate Fmoc-protected amino acids (e.g., H-Ala-OH, Gly-OH) with HBTU/HOBt or Oxyma/DIC.
Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
Cleavage : Treat with TFA/water/TIPS (95:2.5:2.5) to release the peptide.
Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).
Reproducibility Guidelines :
- Document all coupling times, reagent equivalents, and purification gradients.
- Include mass spectrometry (MS) and NMR data to confirm identity and purity .
- Follow standardized protocols for reporting experimental details (e.g., resin type, cleavage conditions) to enable replication .
Q. Basic: Which analytical techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
| Technique | Purpose | Key Parameters |
|---|---|---|
| Reverse-phase HPLC | Purity assessment | Column: C18; Mobile phase: 0.1% TFA in H₂O/ACN; Gradient: 5–95% ACN over 30 min . |
| ESI-MS | Molecular weight confirmation | Positive ion mode; compare observed m/z with theoretical mass (±1 Da tolerance) . |
| 1H/13C NMR | Structural verification | Analyze amide proton shifts (7.5–8.5 ppm) and α-proton resonances (3.5–4.5 ppm) in DMSO-d6 or D₂O . |
Validation : Cross-reference data with synthetic standards or literature values for analogous peptides (e.g., H-Ala-Ala-Gln-OH) .
Q. Advanced: How can molecular dynamics (MD) simulations be applied to study the conformational behavior of this compound in aqueous solutions?
Methodological Answer:
Force Field Selection : Use AMBER ff19SB or CHARMM36m for peptide backbone flexibility.
Solvation : Simulate in TIP3P water boxes with 0.15 M NaCl to mimic physiological conditions.
Sampling : Perform 100–200 ns simulations at 310 K using NPT ensemble.
Analysis :
- Calculate root-mean-square deviation (RMSD) to assess stability.
- Identify dominant conformers via cluster analysis (e.g., using GROMACS or VMD).
Validation : Compare with circular dichroism (CD) spectra or NOE restraints from NMR . Address discrepancies by adjusting force field parameters or solvent models .
Q. Advanced: What strategies resolve discrepancies between in vitro activity assays and computational predictions for this compound?
Methodological Answer:
Hypothesis Testing : Formulate competing hypotheses (e.g., "Gly residue flexibility reduces target binding") and design mutagenesis studies (e.g., replace Gly with Pro) .
Q. Advanced: How to design dose-response studies for evaluating this compound’s bioactivity?
Methodological Answer:
Concentration Range : Test 0.1–100 µM (logarithmic increments) to capture EC50/IC50.
Controls : Include a scrambled peptide (e.g., H-Ala-Ala-Gly-Ala-OH) and a known agonist/antagonist.
Assay Conditions :
- Use triplicate wells for statistical rigor.
- Normalize data to vehicle-treated controls.
Data Interpretation :
- Fit curves using nonlinear regression (e.g., GraphPad Prism).
- Report Hill slopes to assess cooperativity .
Q. Basic: What are the critical storage conditions to maintain this compound stability?
Methodological Answer:
- Short-term : Store lyophilized powder at –20°C in a desiccator.
- Long-term : Dissolve in sterile water (pH 5–6), aliquot, and store at –80°C. Avoid freeze-thaw cycles.
- Stability Monitoring : Perform HPLC every 6 months to detect degradation (e.g., deamidation or oxidation) .
Q. Advanced: How to optimize solid-phase synthesis yields for this compound?
Methodological Answer:
| Factor | Optimization Strategy |
|---|---|
| Coupling Efficiency | Use double coupling for Gly residues (prone to steric hindrance). Activate with DIC/Oxyma for higher yields . |
| Side Reactions | Add 2% v/v DIEA during Fmoc deprotection to suppress aspartimide formation. |
| Purification | Employ gradient elution (10–50% ACN over 40 min) to resolve truncated sequences . |
Yield Analysis : Compare with theoretical mass balance and adjust resin loading (0.2–0.5 mmol/g) .
Propiedades
Fórmula molecular |
C11H20N4O5 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N4O5/c1-5(12)9(17)13-4-8(16)14-6(2)10(18)15-7(3)11(19)20/h5-7H,4,12H2,1-3H3,(H,13,17)(H,14,16)(H,15,18)(H,19,20)/t5-,6-,7-/m0/s1 |
Clave InChI |
UOSWCIDSPAXVAJ-ACZMJKKPSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Secuencia |
AGAA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















